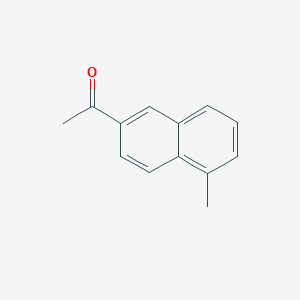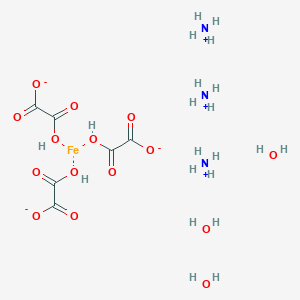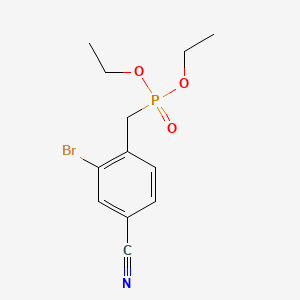
Diethyl 2-Bromo-4-cyanobenzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-Bromo-4-cyanobenzylphosphonate is an organophosphorus compound with the molecular formula C12H15BrNO3P It is a derivative of benzylphosphonate, featuring a bromine atom at the second position and a cyano group at the fourth position on the benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-Bromo-4-cyanobenzylphosphonate can be synthesized through a multi-step process involving the bromination of diethyl 4-cyanobenzylphosphonate. The general synthetic route includes:
Bromination: Diethyl 4-cyanobenzylphosphonate is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. This step introduces the bromine atom at the second position of the benzyl ring.
Purification: The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis apply. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-Bromo-4-cyanobenzylphosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phosphonate group can undergo oxidation to form phosphonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of substituted benzylphosphonates.
Reduction: Formation of diethyl 2-amino-4-cyanobenzylphosphonate.
Oxidation: Formation of diethyl 2-bromo-4-cyanobenzylphosphonic acid.
Scientific Research Applications
Diethyl 2-Bromo-4-cyanobenzylphosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Diethyl 2-Bromo-4-cyanobenzylphosphonate largely depends on its chemical reactivity. The bromine atom and cyano group make it a versatile intermediate in various organic reactions. The phosphonate group can participate in the formation of carbon-phosphorus bonds, which are crucial in many biochemical processes. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-Cyanobenzylphosphonate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Diethyl 2-Chloro-4-cyanobenzylphosphonate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.
Diethyl 2-Iodo-4-cyanobenzylphosphonate: Contains an iodine atom, which is more reactive than bromine, making it suitable for different types of organic transformations.
Uniqueness
Diethyl 2-Bromo-4-cyanobenzylphosphonate is unique due to the presence of both a bromine atom and a cyano group on the benzyl ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry .
Properties
Molecular Formula |
C12H15BrNO3P |
|---|---|
Molecular Weight |
332.13 g/mol |
IUPAC Name |
3-bromo-4-(diethoxyphosphorylmethyl)benzonitrile |
InChI |
InChI=1S/C12H15BrNO3P/c1-3-16-18(15,17-4-2)9-11-6-5-10(8-14)7-12(11)13/h5-7H,3-4,9H2,1-2H3 |
InChI Key |
MXBULFRPCUZGGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(C=C(C=C1)C#N)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


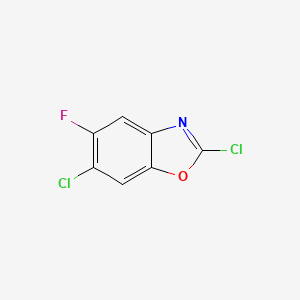
![6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride](/img/structure/B15337573.png)
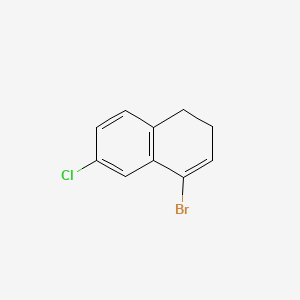

![trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol](/img/structure/B15337601.png)

![3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B15337607.png)
![7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid](/img/structure/B15337611.png)
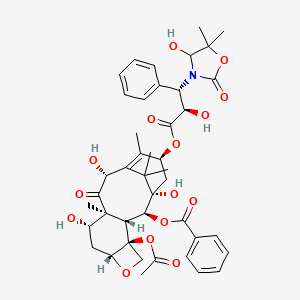
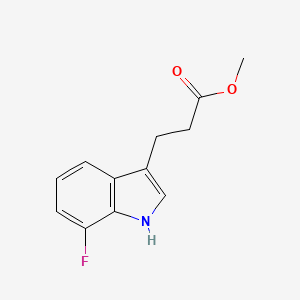
![Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15337623.png)
